
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide is not fully understood. However, it has been reported to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activities. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a rat model of carrageenan-induced paw edema. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to decrease the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in a rat model of acetic acid-induced writhing.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in lab experiments is its high yield of synthesis, which makes it readily available for use. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study its potential use in the treatment of inflammatory and pain-related disorders. Additionally, more research is needed to determine its toxicity and side effects in order to fully understand its potential therapeutic applications.
合成法
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been synthesized using several methods, including the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoyl chloride in the presence of triethylamine. Both methods have been reported to yield N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in good to excellent yields.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In one study, N-(5-chloro-2-methylphenyl)-2-propoxybenzamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. Another study reported that N-(5-chloro-2-methylphenyl)-2-propoxybenzamide exhibited anti-inflammatory and analgesic effects in a rat model of carrageenan-induced paw edema and acetic acid-induced writhing, respectively.
特性
製品名 |
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-11-13(18)9-8-12(15)2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
InChIキー |
XWYDTSNFBMTFHD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)
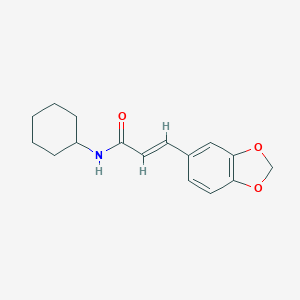
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
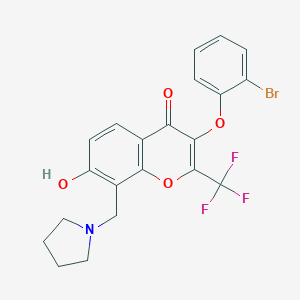


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

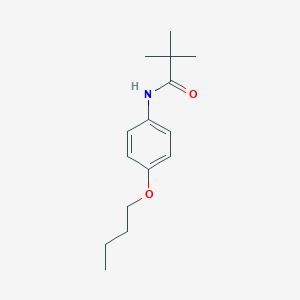
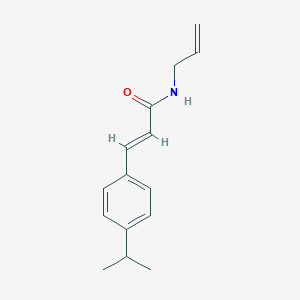
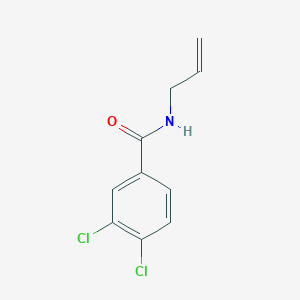
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)